4-Phenoxybutyric acid
Overview
Description
4-Phenoxybutyric acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64178. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4-Phenoxybutyric acid, also known as Phenylbutyric acid, is a fatty acid and a derivative of butyric acid . It demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .
Mode of Action
The primary mode of action of this compound is through its role as a chemical chaperone . Chemical chaperones contribute to the post-transcriptional modification and folding of proteins in the endoplasmic reticulum (ER), inhibiting the unfolded protein response (UPR) and UPR-induced apoptosis . Sodium phenylbutyrate, a commonly used salt of phenylbutyric acid, rapidly metabolizes to phenylacetate . Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine .
Biochemical Pathways
The main biochemical pathway affected by this compound is the unfolded protein response (UPR) in the endoplasmic reticulum (ER) . The compound ameliorates unfolded proteins and suppresses their aggregation, resulting in protective effects against ER stress-induced neuronal cell death .
Pharmacokinetics
It is known that sodium phenylbutyrate, a salt of phenylbutyric acid, rapidly metabolizes to phenylacetate . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
This compound has been shown to have a protective effect on neurons against oxygen-glucose deprivation/reoxygenation (OGD/R) induced injury . This effect may be achieved by inhibiting the IRE1 signaling-mediated UPR and ER stress .
Action Environment
The action environment of this compound is primarily the endoplasmic reticulum (ER) of cells, where it acts as a chemical chaperone . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other compounds, the state of the ER, and the overall health of the cell.
Biochemical Analysis
Biochemical Properties
4-Phenoxybutyric acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes and proteins, influencing their function and activity. One of the key interactions is with human serum albumin, where this compound binds at fatty acid binding sites, inducing conformational changes in the protein . This binding is characterized by strong hydrogen bonding and salt bridge formation, which stabilizes the protein structure. Additionally, this compound has been shown to interact with enzymes involved in lipid metabolism, such as peroxisome proliferator-activated receptors (PPARs), modulating their activity and influencing metabolic pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cortical neurons, this compound reduces oxygen-glucose deprivation/reoxygenation-induced injury by inhibiting endoplasmic reticulum stress and modulating the unfolded protein response . This compound also affects the expression of glucose-regulated protein 78 (GRP78) and other proteins involved in the inositol-requiring enzyme 1 (IRE1) pathway, thereby protecting cells from stress-induced apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in their activity and function. At the molecular level, this compound binds to specific sites on proteins, such as human serum albumin, inducing conformational changes that stabilize the protein structure . It also modulates the activity of enzymes involved in lipid metabolism by interacting with PPARs, influencing gene expression and metabolic pathways . Additionally, this compound has been shown to inhibit endoplasmic reticulum stress by modulating the unfolded protein response, thereby protecting cells from stress-induced damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert protective effects on cellular function, such as reducing endoplasmic reticulum stress and modulating metabolic pathways . At high doses, this compound can induce toxic effects, including cellular apoptosis and metabolic dysregulation . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and avoiding potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as PPARs, modulating their activity and influencing the expression of genes involved in lipid metabolism . This compound also affects amino acid metabolism by regulating the activity of enzymes involved in the biosynthesis and degradation of amino acids . These interactions highlight the role of this compound in modulating metabolic flux and maintaining metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by fatty acid transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound binds to proteins such as human serum albumin, which helps in its distribution and localization within different cellular compartments . These transport and distribution mechanisms ensure the effective delivery of this compound to its target sites, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. This compound is primarily localized in the endoplasmic reticulum, where it modulates the unfolded protein response and protects cells from stress-induced damage . Additionally, this compound can be found in other cellular compartments, such as the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways . The subcellular localization of this compound is crucial for its activity and function, as it ensures the compound is present at the sites where it can exert its biochemical effects.
Properties
IUPAC Name |
4-phenoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYVPFIBWVQZCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959508 | |
Record name | 4-Phenoxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-58-8, 38669-42-0 | |
Record name | 4-Phenoxybutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6303-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 4-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038669420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-phenoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 4-phenoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenoxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenoxybutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Phenoxybutyric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M2MNV85P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the metabolic pathways of 4-phenoxybutyric acid in fungal systems?
A1: Research indicates that Aspergillus niger metabolizes this compound through β-oxidation. [, ] The extent of this process is influenced by the position and number of substituents on the aromatic ring. Further studies investigated the metabolic fate of various substituted 4-phenoxybutyric acids, revealing the production of corresponding β-hydroxy acids as metabolic intermediates. []
Q2: How does the structure of this compound derivatives relate to their activity as steroid 5α-reductase inhibitors?
A2: Studies exploring this compound derivatives as potential steroid 5α-reductase inhibitors highlight key structure-activity relationships. [, ] The potency of these compounds is influenced by:
Q3: Can you provide an example of a potent this compound derivative identified as a steroid 5α-reductase inhibitor?
A3: A noteworthy compound emerging from this research is 4-[3-[5-benzyl-8-(2-methyl)propyl-10,11-dihydrodibenz[b,f]azepine-2-carboxamido]phenoxy]butyric acid. This derivative demonstrated significant inhibitory activity against rat type 2 5α-reductase at a concentration of 0.1 μM. [, ]
Q4: Beyond its potential as a steroid 5α-reductase inhibitor, are there other applications being investigated for this compound derivatives?
A4: Researchers are exploring the use of this compound as a building block for synthesizing various heterocyclic compounds with potential biological activities. For example, 1,3,4-thiadiazole compounds derived from this compound have been synthesized and are being evaluated for their antimicrobial properties. [] This highlights the versatility of this molecule as a scaffold for developing novel bioactive compounds.
Q5: What is a notable byproduct observed during the cyclization of this compound?
A5: During the cyclization of this compound using polyphosphoric acid in xylene, 5,6,8,9-tetrahydrocyclopenta[1,2,3-ef:5,4-d′]bis[1]benzoxepin has been identified as a significant byproduct. [] This finding emphasizes the importance of carefully controlling reaction conditions to optimize the yield of desired products and minimize the formation of unexpected byproducts.
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